![molecular formula C20H18ClN5O3 B2422062 5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 895094-09-4](/img/structure/B2422062.png)
5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1,2,3-triazole ring, a 1,2,4-oxadiazole ring, and a dimethoxyphenyl group. These groups are common in many pharmaceuticals and bioactive compounds, suggesting that this compound may have interesting biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole and 1,2,4-oxadiazole rings, as well as the dimethoxyphenyl group. These groups would likely contribute to the overall polarity and reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dimethoxyphenyl group could increase its lipophilicity, while the 1,2,3-triazole and 1,2,4-oxadiazole rings could contribute to its stability .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- Compounds structurally related to the queried chemical have been synthesized and tested for antimicrobial activities. For example, Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole and tested them for antimicrobial efficacy, finding that some possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antibacterial and Antifungal Properties
- Research by Tien et al. (2016) involved the synthesis of derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles. These compounds were tested for their antimicrobial activity against bacteria, mold, and yeast (Tien et al., 2016).
Structural Characterization
- Kariuki et al. (2021) synthesized and characterized similar compounds, focusing on their crystal structures. This study provided insights into the molecular conformations and interactions of such chemicals (Kariuki et al., 2021).
Antimicrobial and Anti-Proliferative Activities
- Al-Wahaibi et al. (2021) explored the antimicrobial and anti-proliferative activities of N-Mannich bases derived from 1,3,4-oxadiazoles. Their research indicated significant antibacterial and anti-cancer potentials in synthesized compounds (Al-Wahaibi et al., 2021).
Catalytic Applications in Organic Synthesis
- Bumagin et al. (2018) synthesized substituted 1,2,3-triazoles and used them in the formation of palladium(II) complexes. These complexes demonstrated high catalytic efficiency in organic synthesis reactions (Bumagin et al., 2018).
Exploration of Chemical Properties and Stability
- Research by Karayel (2021) involved a detailed study of the tautomeric properties and conformational analyses of benzimidazole derivatives bearing 1,2,4-triazole. This research contributes to understanding the stability and reactivity of such compounds (Karayel, 2021).
Orientations Futures
The future directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further developed as a pharmaceutical. Alternatively, if it has interesting chemical properties, it could be studied further for potential applications in materials science or other fields .
Propriétés
IUPAC Name |
5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c1-11-5-7-13(8-6-11)19-22-20(29-24-19)18-12(2)26(25-23-18)15-9-14(21)16(27-3)10-17(15)28-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUOXBZKVMOQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4OC)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2421983.png)
![N-(1,3-benzodioxol-5-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2421984.png)
![2,2-Difluoro-5-azaspiro[2.4]heptan-6-one](/img/structure/B2421985.png)
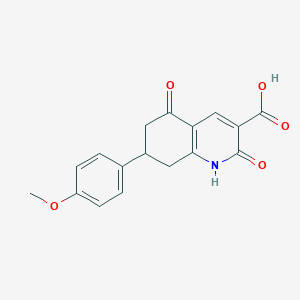
![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2421989.png)
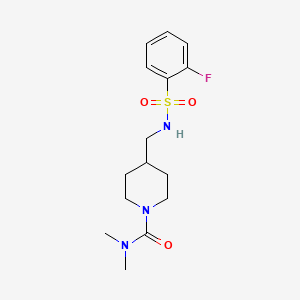

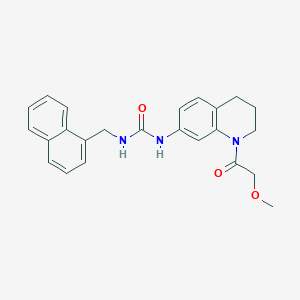

![5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B2421996.png)
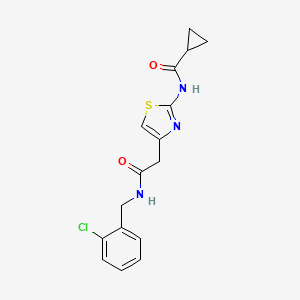
![2-[(3-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2421998.png)
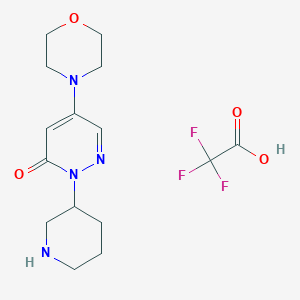
![N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2422001.png)